5'-O-DMT-N2-DMF-guanosine
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Overview
Description
5’-O-DMT-N2-DMF-guanosine is a nucleoside analog that plays a significant role in the field of biomedicine. This compound is known for its unique molecular structure, which allows it to interfere with specific signaling pathways, making it a valuable tool in the fight against various diseases, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-DMF-guanosine involves several steps. The process typically begins with the protection of the guanosine molecule. The dimethoxytrityl (DMT) group is introduced at the 5’-hydroxyl position, and the dimethylformamidine (DMF) group is added to the N2 position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 5’-O-DMT-N2-DMF-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N2-DMF-guanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 5’-O-DMT-N2-DMF-guanosine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted guanosine analogs .
Scientific Research Applications
5’-O-DMT-N2-DMF-guanosine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides for various research purposes.
Biology: Plays a role in the study of nucleic acid interactions and functions.
Medicine: Investigated for its potential therapeutic applications in treating cancer and other diseases.
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 5’-O-DMT-N2-DMF-guanosine involves its ability to interfere with specific signaling pathways. The compound targets molecular pathways involved in cell proliferation and survival, thereby inhibiting the growth of neoplastic cells. This targeted interference enhances the therapeutic efficacy of the compound while minimizing adverse effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5’-O-DMT-N2-DMF-guanosine stands out due to its unique molecular structure, which allows for targeted interference with specific signaling pathways. This makes it a valuable tool in both research and therapeutic applications, offering advantages over other similar compounds in terms of efficacy and safety.
Properties
Molecular Formula |
C34H36N6O7 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O7/c1-39(2)19-36-33-37-30-27(31(43)38-33)35-20-40(30)32-29(42)28(41)26(47-32)18-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,19-20,26-29,32,41-42H,18H2,1-4H3/b36-19+/t26-,27?,28-,29-,32-/m1/s1 |
InChI Key |
FWBIVABFLXJWQH-NXKHUQPWSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Canonical SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origin of Product |
United States |
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